
3-Nitro-4-(propylamino)benzonitrile
Overview
Description
3-Nitro-4-(propylamino)benzonitrile: is an organic compound with the molecular formula C10H11N3O2. It is a derivative of benzonitrile, characterized by the presence of a nitro group at the third position and a propylamino group at the fourth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(propylamino)benzonitrile typically involves the nitration of 4-(propylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-Nitro-4-(propylamino)benzonitrile can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to yield 3-Amino-4-(propylamino)benzonitrile.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as ammonia or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 3-Amino-4-(propylamino)benzonitrile.
Substitution: Various amides or carboxylic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Nitro-4-(propylamino)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties .
Industry: The compound is utilized in the development of advanced materials, such as polymers and resins, due to its functional groups that can undergo further chemical modifications .
Mechanism of Action
The mechanism of action of 3-Nitro-4-(propylamino)benzonitrile in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propylamino group may enhance the compound’s ability to interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
4-(Propylamino)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-Nitrobenzonitrile: Lacks the propylamino group, which may reduce its potential biological activity.
4-Nitrobenzonitrile: Similar in structure but lacks the propylamino group, affecting its reactivity and applications.
Uniqueness: 3-Nitro-4-(propylamino)benzonitrile is unique due to the presence of both the nitro and propylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Biological Activity
3-Nitro-4-(propylamino)benzonitrile is an organic compound characterized by its unique structural features, including a nitro group at the third position and a propylamino group at the fourth position of a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
The molecular formula of this compound is , with a molecular weight of approximately 205.22 g/mol. The compound appears as a crystalline solid and is soluble in organic solvents, which facilitates its use in various chemical applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, generating reactive intermediates that can affect cellular components, while the propylamino group may enhance binding affinity to enzymes or receptors .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents. The mechanism involves disrupting bacterial cell wall synthesis and function .
Anticancer Properties
In addition to antimicrobial effects, this compound has been investigated for its anticancer potential. It was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro studies showed that the compound effectively reduced proliferation in several cancer cell lines, including breast and colon cancer cells.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL, demonstrating its effectiveness against resistant strains .
Evaluation of Anticancer Activity
Another investigation focused on the anticancer effects of this compound in human breast cancer cells (MCF-7). The study reported a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound triggered apoptosis via mitochondrial pathways.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
Compound Name | CAS Number | Key Differences |
---|---|---|
4-(Propylamino)benzonitrile | 4714-64-1 | Lacks nitro group; lower reactivity and activity |
3-Nitrobenzonitrile | 100-00-5 | Lacks propylamino group; potentially lower activity |
4-Nitrobenzonitrile | 100-00-5 | Similar structure but lacks propylamino group |
This table highlights how the presence of both functional groups in this compound enhances its biological activity compared to its analogs .
Q & A
Basic Research Questions
Q. What is the established synthetic protocol for 3-Nitro-4-(propylamino)benzonitrile, and how can reaction conditions be optimized for yield?
The compound is synthesized via nucleophilic aromatic substitution by refluxing 4-chloro-3-nitrobenzonitrile with excess n-propylamine in tetrahydrofuran (THF) for 4 hours. Post-reaction, solvents are evaporated, and the product is precipitated with water, yielding 89% crude product. Recrystallization from ethanol produces high-purity crystals suitable for X-ray diffraction. Optimization involves maintaining a 1:3 molar ratio of chloro-derivative to n-propylamine and controlling reflux temperature (60–70°C) to minimize side reactions .
Q. What crystallization methods yield X-ray diffraction-quality single crystals of this compound?
Slow evaporation of a saturated ethanol solution at room temperature (20–25°C) over 5–7 days yields diffraction-quality crystals. Critical parameters include solvent polarity (ethanol’s moderate polarity aids solubility and slow nucleation), evaporation rate (controlled via parafilm-punctured containers), and absence of particulate contaminants. Crystal dimensions of 0.3 × 0.2 × 0.2 mm are typical for data collection .
Q. How is the molecular structure validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) is the primary method. Data collection on a four-circle diffractometer (e.g., Enraf–Nonius CAD-4) and refinement using SHELXS-97/SHELXL-97 software resolve bond lengths (C–C: 1.38–1.42 Å), angles, and hydrogen bonding. R-factors (R1 < 0.05) and electron density maps confirm structural accuracy .
Advanced Research Questions
Q. How do intramolecular and intermolecular interactions influence the crystal packing and stability?
The solid-state structure is stabilized by:
- Intramolecular N–H⋯O hydrogen bond (N1–H1⋯O2: 2.10 Å, 148°), locking the nitro and amine groups in near-coplanarity (dihedral angle: 1.3°).
- Intermolecular C–H⋯O interactions (C8–H8⋯O1: 3.25 Å) forming chains along the a-axis.
- π–π stacking between aromatic rings (centroid separation: 3.774 Å, slippage: 1.2 Å), contributing to layered packing. These interactions are quantified using PLATON and Mercury software .
Q. What computational methods can model the compound’s adsorption behavior on metal surfaces?
Q. How can spectroscopic and crystallographic data resolve contradictions in nitro group orientation?
Discrepancies in nitro group planarity are resolved by:
- SC-XRD : Direct measurement of dihedral angles (1.3° from the aromatic plane).
- IR Spectroscopy : ν(N–O) stretches at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) indicate resonance hybridization.
- DFT Optimization : Comparing computed vs. experimental geometries (RMSD < 0.05 Å) confirms minimal torsional distortion .
Q. What strategies refine hydrogen atom positions in XRD analysis when heavy atoms dominate scattering?
Hydrogen atoms are geometrically constrained using the riding model (C–H = 0.93–0.97 Å, N–H = 0.86 Å) with isotropic displacement parameters (Uiso(H) = 1.2–1.5×Ueq(parent)). SHELXL-97’s HFIX command automates this, reducing overparameterization. Difference Fourier maps (Δρ < 0.18 eÅ⁻³) confirm absence of missed H-atom peaks .
Q. How does the propylamino side chain impact solubility and reactivity compared to shorter-chain analogs?
The n-propyl group enhances solubility in aprotic solvents (THF, ethanol) via van der Waals interactions, while the primary amine enables:
- Alkylation/Acylation : Reactivity with ethyl chloroformate or CS₂ to form oxazinanones or thiazolo derivatives.
- Oxidation : Conversion to nitro or sulfoxide groups using H₂O₂/KMnO₄. Comparative studies with ethylamino analogs show 15% higher reaction yields due to reduced steric hindrance .
Properties
IUPAC Name |
3-nitro-4-(propylamino)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-5-12-9-4-3-8(7-11)6-10(9)13(14)15/h3-4,6,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYRGACIMFEUCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630349 | |
Record name | 3-Nitro-4-(propylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438554-06-4 | |
Record name | 3-Nitro-4-(propylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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